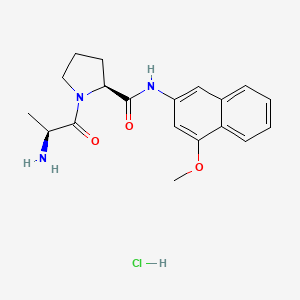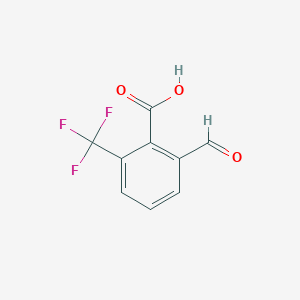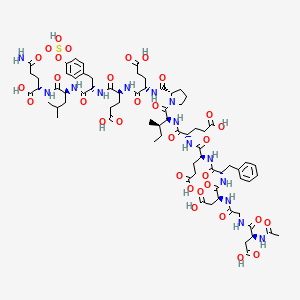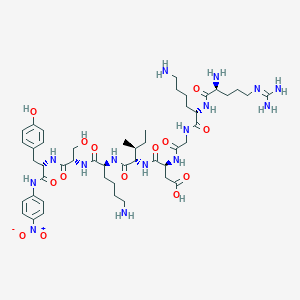
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is a synthetic peptide composed of the amino acids arginine, lysine, glycine, aspartic acid, isoleucine, lysine, serine, and tyrosine, with a para-nitroaniline (pNA) group attached to the tyrosine residue. This peptide is often used in biochemical research, particularly in studies involving enzyme kinetics and substrate specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups.
Industrial Production Methods
In an industrial setting, the synthesis of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain it in a dry, stable form.
化学反应分析
Types of Reactions
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The para-nitroaniline group can be reduced to para-phenylenediamine under reducing conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin, or chemical reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Para-phenylenediamine and the corresponding reduced peptide.
科学研究应用
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA: is widely used in scientific research due to its versatility and specificity. Some applications include:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteolytic enzymes.
Biological Assays: Employed in assays to measure enzyme activity, particularly in the study of serine proteases.
Drug Development: Utilized in the screening of potential inhibitors for proteolytic enzymes, aiding in the development of therapeutic agents.
Biochemical Research: Serves as a model peptide for studying peptide-protein interactions and peptide stability.
作用机制
The mechanism of action of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves its interaction with proteolytic enzymes. The peptide serves as a substrate, and the enzyme cleaves the peptide bonds, releasing the para-nitroaniline group. The release of para-nitroaniline can be monitored spectrophotometrically, providing a measure of enzyme activity. The molecular targets include serine proteases, which recognize and cleave specific peptide sequences.
相似化合物的比较
**H-Arg-Lys-Gly-Asp-Ile-Lys-Ser
属性
IUPAC Name |
(3S)-3-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75N15O14/c1-3-27(2)40(62-45(73)36(24-39(67)68)57-38(66)25-55-42(70)33(10-4-6-20-49)58-41(69)32(51)9-8-22-54-48(52)53)47(75)59-34(11-5-7-21-50)43(71)61-37(26-64)46(74)60-35(23-28-12-18-31(65)19-13-28)44(72)56-29-14-16-30(17-15-29)63(76)77/h12-19,27,32-37,40,64-65H,3-11,20-26,49-51H2,1-2H3,(H,55,70)(H,56,72)(H,57,66)(H,58,69)(H,59,75)(H,60,74)(H,61,71)(H,62,73)(H,67,68)(H4,52,53,54)/t27-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPQCXYGDVZLBP-HYKDUXJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75N15O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)
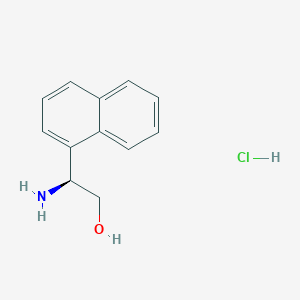
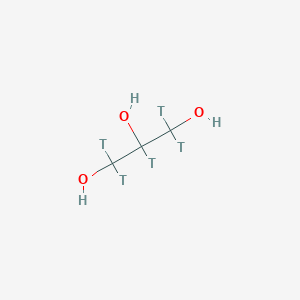
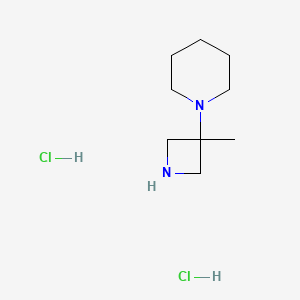
![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)
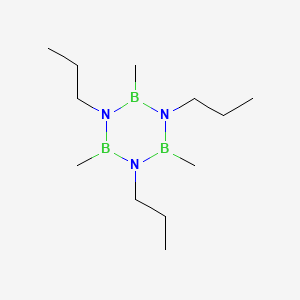
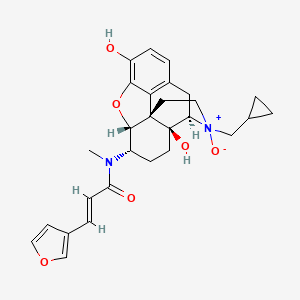
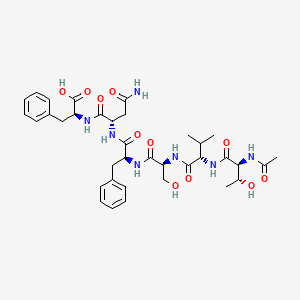
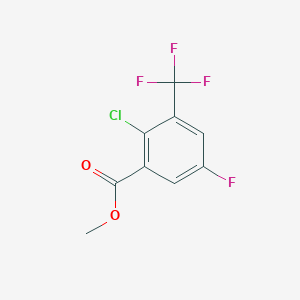

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1495766.png)
